An In-depth Technical Guide to 4-(Boc-amino)picolinic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to 4-(Boc-amino)picolinic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Boc-amino)picolinic acid, a key building block in modern medicinal chemistry and organic synthesis. From its fundamental physicochemical properties to its applications in the development of novel therapeutics, this document serves as a technical resource for professionals in the field.
Core Molecular Attributes of 4-(Boc-amino)picolinic Acid
4-(Boc-amino)picolinic acid, systematically named 4-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid, is a derivative of picolinic acid, which is a pyridine ring substituted with a carboxylic acid at the 2-position.[1] The addition of a Boc-protected amine group at the 4-position enhances its utility as a versatile synthetic intermediate.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its primary function is to prevent the amine from participating in unwanted side reactions during a chemical transformation. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic sequences.
Chemical Structure and Molecular Formula
The chemical structure of 4-(Boc-amino)picolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and a Boc-protected amine at the 4-position.
Molecular Formula: C₁₁H₁₄N₂O₄[2]
Below is a 2D representation of the molecular structure:
Caption: 2D structure of 4-(Boc-amino)picolinic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Boc-amino)picolinic acid is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 238.24 g/mol | [2] |
| CAS Number | 1159981-87-9 | [2] |
| Appearance | Off-white solid | [2] |
| Purity | Typically ≥96% | [2] |
| InChI Key | NYNGMBRXAOOPEY-UHFFFAOYSA-N | [2] |
For comparison, the parent compound, 4-aminopicolinic acid, has a molecular weight of 138.12 g/mol and a molecular formula of C₆H₆N₂O₂.[3][4]
Synthesis and Characterization
The synthesis of 4-(Boc-amino)picolinic acid typically involves the protection of the amino group of 4-aminopicolinic acid. A general synthetic workflow is outlined below.
General Synthetic Workflow
The synthesis commences with the readily available 4-aminopicolinic acid. The protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Caption: General workflow for the synthesis of 4-(Boc-amino)picolinic acid.
Experimental Protocol: Boc Protection of 4-Aminopicolinic Acid
The following is a representative experimental protocol for the synthesis of 4-(Boc-amino)picolinic acid.
Materials:
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4-Aminopicolinic acid
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or another suitable base
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Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
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Aqueous acid (e.g., 1M HCl) for workup
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolution: Dissolve 4-aminopicolinic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
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Base Addition: Add the base (e.g., triethylamine) to the solution.
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Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Washing: Wash the combined organic layers with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 4-(Boc-amino)picolinic acid.
Causality Behind Experimental Choices:
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The choice of a non-protic solvent like DCM or THF is crucial to prevent unwanted reactions with the Boc anhydride.
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The base is necessary to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
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Acidic workup is performed to protonate any unreacted starting material and the carboxylate, facilitating its separation from the desired product during extraction.
Characterization
The identity and purity of the synthesized 4-(Boc-amino)picolinic acid should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the Boc group (a characteristic singlet at ~1.5 ppm in ¹H NMR) and the correct substitution pattern on the pyridine ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the calculated molecular weight of 238.24 g/mol .
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Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the N-H stretch of the carbamate, the C=O stretch of the carbamate and carboxylic acid, and the aromatic C-H and C=C stretches.
Applications in Research and Drug Discovery
4-(Boc-amino)picolinic acid is a valuable building block in several areas of chemical research and development, primarily due to its bifunctional nature. The carboxylic acid and the protected amine allow for sequential and regioselective modifications.
Peptide Synthesis and Peptidomimetics
The carboxylic acid moiety can be activated and coupled with amines to form amide bonds, a fundamental reaction in peptide synthesis. The Boc-protected amine allows for the incorporation of the picolinic acid scaffold into a peptide chain. Subsequent deprotection of the Boc group reveals a free amine that can be further elaborated.
Linker Chemistry for Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, 4-(Boc-amino)picolinic acid can be utilized as a component of a linker system in antibody-drug conjugates. The picolinic acid core can be attached to the antibody, and after deprotection, the amino group can be used to conjugate a cytotoxic payload.
Synthesis of Heterocyclic Scaffolds
The functional groups on 4-(Boc-amino)picolinic acid make it a versatile starting material for the synthesis of more complex heterocyclic systems. The carboxylic acid can be converted into other functional groups, and the amine, after deprotection, can participate in cyclization reactions.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling 4-(Boc-amino)picolinic acid.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
4-(Boc-amino)picolinic acid is a synthetically versatile molecule with significant applications in medicinal chemistry and organic synthesis. Its well-defined structure and the orthogonal reactivity of its functional groups make it an invaluable tool for researchers and scientists in the development of novel chemical entities. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering professionals to effectively utilize this important chemical building block.
References
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Picolinic acid - Wikipedia . Wikipedia. [Link]
